molecular formula C19H13NO2S B2732583 (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 866144-18-5

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2732583
CAS No.: 866144-18-5
M. Wt: 319.38
InChI Key: DBAIUOIESXCYDY-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a complex organic compound that features a thienoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thieno[2,3-b]quinoline-2-carboxylic acid under acidic conditions to form the desired methanone derivative . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: These compounds share a similar core structure and exhibit comparable electronic properties.

    4-Methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group often show similar reactivity and biological activity.

Uniqueness

(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone is unique due to its combination of the thienoquinoline core with the 4-methoxyphenyl group, which imparts distinct electronic and biological properties

Properties

IUPAC Name

(4-methoxyphenyl)-thieno[2,3-b]quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c1-22-15-8-6-12(7-9-15)18(21)17-11-14-10-13-4-2-3-5-16(13)20-19(14)23-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAIUOIESXCYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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